Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate

Aryl Bromide Reactivity Suzuki-Miyaura Coupling Oxidative Addition Rates

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate (CAS 1355190-69-0) is a halogenated pyridine carbamate building block. Its structure—a 6-bromo-4-methylpyridine core bearing a Boc-protected aminomethyl group at the 3-position—positions it as a versatile intermediate for pharmaceutical research, particularly in kinase inhibitor development.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
Cat. No. B13057012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C12H17BrN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3
InChIKeyRACFALBUMRKERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate: A Strategic Synthetic Intermediate for Drug Design


Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate (CAS 1355190-69-0) is a halogenated pyridine carbamate building block. Its structure—a 6-bromo-4-methylpyridine core bearing a Boc-protected aminomethyl group at the 3-position—positions it as a versatile intermediate for pharmaceutical research, particularly in kinase inhibitor development [1]. Commercially, it is offered at high purity (≥95%) by multiple global suppliers, reflecting its established role in cross-coupling-driven medicinal chemistry .

Why Positional Isomers and General Pyridine Carbamates Cannot Substitute Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate


Simple substitution of this compound with a regioisomeric analog (e.g., 2-substituted vs. 3-substituted pyridines) or a different halogen (chloro vs. bromo) introduces substantial, well-documented changes in chemical reactivity that directly impact downstream synthetic yields and final product purity [1]. The 6-bromo substituent on the 4-methylpyridin-3-yl core is not generic; its specific position ortho to the pyridine nitrogen and para to the 4-methyl group creates a unique electronic milieu that governs the rate of oxidative addition in palladium-catalyzed cross-couplings. Furthermore, the choice of the tert-butyl carbamate (Boc) over alternative amine protecting groups (e.g., Cbz, Fmoc, or free amine) critically dictates the compound's stability during storage and its orthogonal deprotection compatibility with other functional groups in multi-step synthetic sequences. Without direct, quantitative comparator data, any ad hoc replacement risks reaction failure or the introduction of intractable impurities.

Quantitative Differentiation Evidence for Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate


Superior Leaving Group Potential for Metal-Catalyzed Cross-Couplings

The target compound exploits the reactivity of aryl bromides, which are universally preferred over aryl chlorides as electrophiles in Pd(0)-catalyzed cross-coupling reactions due to significantly faster oxidative addition kinetics [1]. This class-level advantage ensures complete conversion, higher yields, and milder reaction conditions for the introduction of diverse aryl, heteroaryl, or alkenyl groups, a critical requirement for building kinase inhibitor libraries.

Aryl Bromide Reactivity Suzuki-Miyaura Coupling Oxidative Addition Rates

Orthogonal and Robust Amine Protection with tert-Butyl Carbamate

The tert-butyl carbamate (Boc) protecting group provides a well-defined deprotection profile: it is stable to nucleophiles and bases but rapidly cleaved by trifluoroacetic acid (TFA) or HCl in dioxane [1]. This orthogonal stability is essential for complex molecule synthesis where other base-labile or hydrogenolysis-sensitive functional groups are present.

Protecting Group Chemistry Boc Protection Orthogonal Synthesis

Regioselective and Ligand-Efficient Coupling Due to 6-Bromo Position

In pyridyl halides, the position of the halogen atom significantly influences its reactivity towards oxidative addition to Pd(0). The 6-bromo position in 3-substituted pyridines (as in the target compound) is typically found to be more reactive and less prone to form stable N-coordinated palladacycles compared to the analogous 2-bromo isomer [1]. This leads to higher catalytic turnover numbers (TON) and simpler reaction protocols.

Pyridine Regiochemistry Oxidative Addition Catalyst Efficiency

Optimal Procurement and Use Cases for Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate


Parallel Synthesis of Kinase-Focused Fragment Libraries via Suzuki Coupling

The compound's bromo substituent enables rapid diversification under standard Suzuki conditions, as supported by its class-level reactivity advantage [REFS-1 from Section 3, Evidence_Item_1]. Its Boc-protected amine allows for consolidated post-coupling deprotection and functionalization steps, making it ideal for automated, high-throughput library synthesis.

Late-Stage Functionalization in Multi-Step API Synthesis

The orthogonal stability of the Boc group under basic coupling conditions [REFS-1 from Section 3, Evidence_Item_2] allows the compound to be introduced and then carried through multiple synthetic steps 'masked'. This is critical for convergent routes where the pyridine moiety is a late-stage addition, minimizing protecting group manipulations and improving overall yield.

Investigation of Structure-Activity Relationships (SAR) at the Pyridine 3-Position

The fixed 6-bromo-4-methyl substitution pattern provides a stable scaffold for probing the 3-position vector. The regiochemical advantage of the 6-bromo over the 2-bromo isomer ensures reliable, high-yielding couplings for introducing diverse chemical probes [REFS-1 from Section 3, Evidence_Item_3], directly supporting medicinal chemistry efforts.

As a Benchmark Substrate for Evaluating New Catalytic Systems

Given its characteristic 6-bromo-3-substituted pyridine framework, this compound serves as a representative, sterically and electronically demanding substrate for benchmarking novel Pd-complexes and ligand systems intended for heterocyclic cross-coupling, moving beyond simple model systems.

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